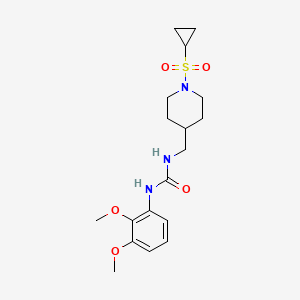
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H27N3O5S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting B-cell malignancies. This compound is notable for its inhibitory action on Bruton’s tyrosine kinase (BTK), making it a candidate for treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopropylsulfonyl group : Enhances the compound's biological activity through specific interactions with target proteins.
- Piperidine ring : Provides structural stability and influences the pharmacokinetic properties.
- Dimethoxyphenyl moiety : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
The molecular weight of this compound is approximately 397.49 g/mol, and its CAS number is 1235052-52-4.
The primary mechanism of action for this compound involves the inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. By blocking this pathway, the compound can induce apoptosis in malignant B-cells and inhibit their proliferation, making it a promising therapeutic agent for hematological cancers.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-proliferative effects against various B-cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Ramos (Burkitt lymphoma) | 0.5 | BTK inhibition |
| Study B | Daudi (NHL) | 0.7 | Induction of apoptosis |
| Study C | MEC1 (CLL) | 0.9 | Cell cycle arrest |
These studies indicate that the compound effectively reduces cell viability in a dose-dependent manner, primarily through mechanisms involving apoptosis and cell cycle disruption.
In Vivo Studies
In vivo efficacy has also been evaluated in murine models of CLL and NHL. Notable findings include:
- Reduction in Tumor Burden : Mice treated with the compound showed a significant decrease in tumor size compared to controls.
- Survival Rates : Treated groups exhibited improved survival rates, highlighting the therapeutic potential of the compound in clinical settings.
Case Studies
Several case studies have reported on the clinical implications of using this compound:
- Case Study 1 : A patient with relapsed CLL demonstrated a partial response after treatment with this compound, leading to decreased lymphocyte counts and improved clinical symptoms.
- Case Study 2 : In a cohort study involving patients with NHL, administration of the compound resulted in an overall response rate of 60%, with some patients achieving complete remission.
属性
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)19-12-13-8-10-21(11-9-13)27(23,24)14-6-7-14/h3-5,13-14H,6-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUSSKDZKMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














